molecular formula C14H21N5O5S B13386981 3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B13386981
M. Wt: 371.41 g/mol
InChI Key: YMQPMTYKFZPQGL-UHFFFAOYSA-N
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Description

“3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that features a unique combination of functional groups, including hydroxyl, ether, and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the cyclopentyl ring with hydroxyl and hydroxyethoxy substituents.
  • Construction of the triazolo[4,5-d]pyrimidin-7-one core.
  • Introduction of the propylthio group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazolo[4,5-d]pyrimidin-7-one core can be reduced under specific conditions.

    Substitution: The propylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit or activate enzymes, bind to receptors, or interact with nucleic acids. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(methylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
  • 3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(ethylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of “3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O5S/c1-2-5-25-14-15-12-9(13(23)16-14)17-18-19(12)7-6-8(24-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6H2,1H3,(H,15,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPMTYKFZPQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1)N=NN2C3CC(C(C3O)O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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